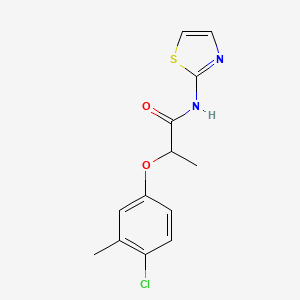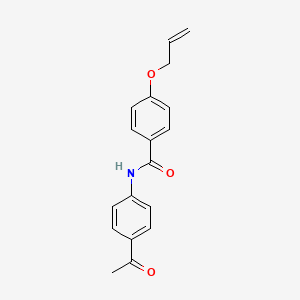
2-(4-chloro-3-methylphenoxy)-N-1,3-thiazol-2-ylpropanamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-1,3-thiazol-2-ylpropanamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor (BCR) signaling.
Mechanism of Action
TAK-659 selectively binds to the active site of BTK and inhibits its activity. This leads to the inhibition of BCR signaling and subsequent downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the inhibition of B-cell proliferation and survival, leading to the potential therapeutic benefits of TAK-659 in various diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on B-cell proliferation and survival in preclinical studies. It has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying BCR signaling and its downstream pathways. TAK-659 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It is also expensive to synthesize, which may limit its availability for some researchers.
Future Directions
There are several future directions for the study of TAK-659. First, further preclinical studies are needed to fully establish its safety and efficacy in various diseases. Second, clinical trials are needed to evaluate its therapeutic potential in humans. Third, TAK-659 could be used in combination with other therapies to enhance its therapeutic effects. Fourth, the development of new BTK inhibitors based on the structure of TAK-659 could lead to the discovery of more potent and selective inhibitors. Finally, the study of the role of BCR signaling in other diseases could lead to the discovery of new therapeutic targets for TAK-659 and other BTK inhibitors.
Scientific Research Applications
TAK-659 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of BTK, which is a key enzyme in BCR signaling. BCR signaling plays a crucial role in the survival and proliferation of B-cells, which are involved in various diseases, including autoimmune disorders and B-cell malignancies. TAK-659 has shown promising results in preclinical studies for the treatment of these diseases.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-7-10(3-4-11(8)14)18-9(2)12(17)16-13-15-5-6-19-13/h3-7,9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGBNRNTOJQNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)


![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)
![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)
![4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride](/img/structure/B4409465.png)
![4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)
![5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409487.png)

![4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409498.png)
![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409505.png)
![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)